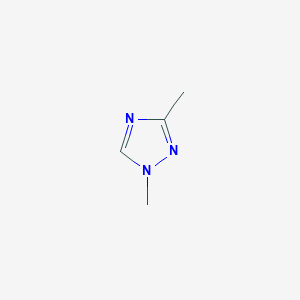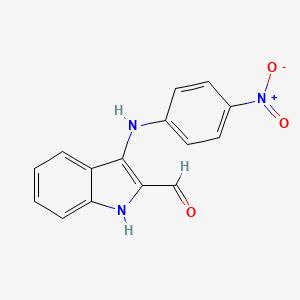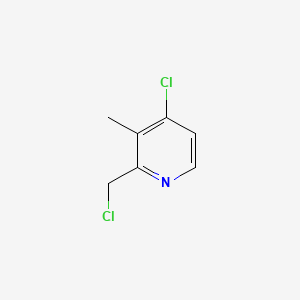
tert-Butyl 4-amino-4-(2-fluorophenyl)piperidine-1-carboxylate
Descripción general
Descripción
“tert-Butyl 4-amino-4-(2-fluorophenyl)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 887583-57-5. It has a molecular weight of 294.37 . This compound is stored at room temperature and is in powder form .
Synthesis Analysis
This compound is a precursor used in the manufacture of fentanyl and its analogues . Fentanyl is a major contributing drug to the opioid crisis in North America . The synthesis of fentanyl and its analogues involves the use of specific precursor chemicals .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-10-8-12(9-11-19)18-14-7-5-4-6-13(14)17/h4-7,12,18H,8-11H2,1-3H3 .
Chemical Reactions Analysis
The chemical reactions involving this compound are related to its role as a precursor in the synthesis of fentanyl and its analogues .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 294.37 . It is a powder that is stored at room temperature .
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of tert-Butyl 4-amino-4-(2-fluorophenyl)piperidine-1-carboxylate:
Pharmaceutical Intermediates
tert-Butyl 4-amino-4-(2-fluorophenyl)piperidine-1-carboxylate: is widely used as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of the piperidine ring, which is a common motif in many drugs, including those targeting the central nervous system and cardiovascular diseases .
Chemical Synthesis
This compound serves as a valuable building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions, such as amide formation, sulfonamide synthesis, and Mannich reactions. These reactions are fundamental in the development of new chemical entities for research and industrial applications .
Medicinal Chemistry
In medicinal chemistry, tert-Butyl 4-amino-4-(2-fluorophenyl)piperidine-1-carboxylate is utilized in the design and synthesis of novel therapeutic agents. Its unique structure allows for the exploration of new drug candidates with potential activity against a range of diseases, including cancer, neurological disorders, and infectious diseases .
Proteolysis Targeting Chimeras (PROTACs)
This compound is also employed in the development of PROTACs, which are bifunctional molecules designed to target and degrade specific proteins within cells. The piperidine moiety in this compound can be modified to link with ligands that bind to target proteins, facilitating their degradation and offering a novel approach to drug discovery .
Neuropharmacology
Research in neuropharmacology has leveraged tert-Butyl 4-amino-4-(2-fluorophenyl)piperidine-1-carboxylate to study its effects on neurotransmitter systems. Its derivatives have been investigated for their potential to modulate receptors and transporters in the brain, which could lead to new treatments for psychiatric and neurological disorders .
Analytical Chemistry
In analytical chemistry, this compound is used as a reference standard and in the calibration of analytical instruments. Its well-defined chemical properties make it suitable for use in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure accurate and reliable measurements in various research and industrial settings .
Biochemical Research
In biochemical research, tert-Butyl 4-amino-4-(2-fluorophenyl)piperidine-1-carboxylate is used to study enzyme interactions and protein-ligand binding. Its derivatives can act as inhibitors or activators of specific enzymes, providing insights into biochemical pathways and potential therapeutic targets.
Sigma-Aldrich Springer UNODC Sigma-Aldrich Springer Sigma-Aldrich : Atlantis Press : Springer
Safety And Hazards
The safety information for this compound includes several hazard statements: H315, H319, H335 . These correspond to skin irritation, eye irritation, and respiratory system irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Direcciones Futuras
Given that this compound is a precursor used in the synthesis of fentanyl, its future use may be influenced by efforts to control the opioid crisis. The UNODC has placed this compound under international control, which allows governments to seize illicit shipments of these chemicals . This measure also enables governments to prevent their diversion from licit industry and collaborate more closely across international borders .
Propiedades
IUPAC Name |
tert-butyl 4-amino-4-(2-fluorophenyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O2/c1-15(2,3)21-14(20)19-10-8-16(18,9-11-19)12-6-4-5-7-13(12)17/h4-7H,8-11,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDHLEBSDRZKGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201133616 | |
| Record name | 1-Piperidinecarboxylic acid, 4-amino-4-(2-fluorophenyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201133616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-amino-4-(2-fluorophenyl)piperidine-1-carboxylate | |
CAS RN |
1707369-76-3 | |
| Record name | 1-Piperidinecarboxylic acid, 4-amino-4-(2-fluorophenyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1707369-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 4-amino-4-(2-fluorophenyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201133616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3,4'-Difluoro-[1,1'-biphenyl]-4-ol](/img/structure/B3048411.png)





